N-benzyl-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
N-benzyl-N-methyl-4-nitrobenzenesulfonamide, also known by its chemical formula C14H14N2O4S, is a sulfonamide compound. It consists of a benzene ring with a nitro group (NO2) and a sulfonamide functional group (SO2NH2) attached. Let’s break down its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of N-benzyl-N-methyl-4-nitrobenzenesulfonamide involves the following steps:
Benzylamine Derivatization: Start with benzylamine (CHCHNH) as the precursor.
Nitration: Nitrate the benzylamine using nitric acid (HNO) to introduce the nitro group.
Sulfonation: Sulfonate the nitrobenzylamine with sulfuric acid (HSO) to form the sulfonamide.
Methylation: Methylate the sulfonamide using methyl iodide (CHI) or another methylating agent.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
N-benzyl-N-methyl-4-nitrobenzenesulfonamide participates in various reactions:
Reduction: The nitro group can be reduced to an amino group (NH) using reducing agents like iron and hydrochloric acid.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the sulfonamide may yield other functional groups.
Common reagents include reducing agents (e.g., SnCl2), nucleophiles (e.g., NaOH), and oxidizing agents (e.g., KMnO4).
Scientific Research Applications
N-benzyl-N-methyl-4-nitrobenzenesulfonamide finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may exhibit biological activity due to its structural features.
Dye Synthesis: Used in the preparation of dyes and pigments.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.
Comparison with Similar Compounds
N-benzyl-N-methyl-4-nitrobenzenesulfonamide is unique due to its combination of benzyl, nitro, and sulfonamide moieties. Similar compounds include N-(4-methylbenzyl)-4-nitrobenzenesulfonamide , which shares some structural features.
Properties
CAS No. |
330978-95-5 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-15(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)16(17)18/h2-10H,11H2,1H3 |
InChI Key |
LVCHFWNSSFJLTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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